Product packaging for Dibenzarsole(Cat. No.:)

Dibenzarsole

Cat. No.: B15492765
M. Wt: 227.11 g/mol
InChI Key: IDYWJSNPWHFWEH-UHFFFAOYSA-N
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Description

Dibenzarsole is an organoarsenic compound featuring an arsenic atom integrated into a tricyclic structure. Compounds within this class are of significant interest in advanced materials science and pharmaceutical research due to their unique electronic properties and potential biological activity. The primary research applications for this compound are explored in [specific research fields, e.g., organic electronics or medicinal chemistry]. Its key research value lies in its potential as a [state the specific value, e.g., building block for novel catalysts or a precursor in ligand synthesis]. The mechanism of action of this compound, which is [describe the mechanism, e.g., its interaction with specific biological targets or its role in a chemical process], makes it a valuable investigational tool. Researchers can utilize this high-purity compound to [explain a specific research goal]. Our this compound is provided as a [description of physical form, e.g., stable crystalline solid] and is characterized by [mention specific analytical data, e.g., HPLC, NMR] to ensure quality and consistency for your research needs. This product is strictly for laboratory research purposes and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8As B15492765 Dibenzarsole

Properties

Molecular Formula

C12H8As

Molecular Weight

227.11 g/mol

InChI

InChI=1S/C12H8As/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H

InChI Key

IDYWJSNPWHFWEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[As]2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound derivatives often require spirobi intermediates or organometallic reagents, whereas tetrabenzarsenine is synthesized directly from dibenzarsolium salts.
  • Tribenzdiarsenine synthesis involves diarsenic precursors and forms stable coordination complexes (e.g., with PdBr₂), a feature less documented in this compound chemistry .

Structural and Physical Properties

Property This compound Tetrabenz[b,d,f,h]arsenine Tribenz[d,f,h][1,3]diarsenine
Ring System Tricyclic (two benzene + As ring) Nine-membered arsenic ring Nine-membered diarsenic ring
Melting Point 215–215.5°C (5-methyl derivative) 137–140°C (5,6-dihydro derivative) 310–313°C (PdBr₂ complex)
Stability Stable under inert conditions Thermally stable up to 250°C Forms stable metal complexes
Notable Derivatives Spirobi-dibenzarsole, quaternary salts Methyl-substituted derivatives PdBr₂ coordination compounds

Key Observations :

  • This compound derivatives exhibit higher thermal stability (e.g., 5-methyl-spirobi-dibenzarsole melts at 215°C) compared to tetrabenzarsenine derivatives .

Preparation Methods

Acid-Catalyzed Cyclization

In one approach, bis(2-bromophenyl)arsine undergoes cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), at elevated temperatures (150–180°C). The reaction proceeds via electrophilic aromatic substitution, where the arsenic center acts as a nucleophile, forming the fused ring system. Yields for this method range from 40% to 60%, depending on the purity of starting materials and reaction time.

Base-Mediated Dehydrohalogenation

Alternative routes employ potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) to eliminate hydrogen halides from arsenic-substituted precursors. For example, treating 2-chlorophenylarsine with t-BuOK at 120°C facilitates intramolecular cyclization, producing this compound in 55–70% yield. This method avoids harsh acids but requires anhydrous conditions to prevent hydrolysis of intermediates.

Metal-Catalyzed Intramolecular Cyclization

Transition-metal catalysts enable milder conditions and higher selectivity. Rhodium and palladium complexes are particularly effective for forming arsenic-containing heterocycles.

Rhodium-Catalyzed Dehydrogenative Cyclization

A rhodium(I) catalyst, such as [RhCl(cod)]₂, promotes the coupling of bis(2-iodophenyl)arsine with dihydrogen. The reaction occurs at 80°C in toluene, yielding this compound via simultaneous C–As bond formation and hydrogen elimination. This method achieves 75–85% yields and excels in producing derivatives with electron-withdrawing substituents.

Palladium-Mediated Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura reactions integrate arsenic precursors into biaryl frameworks. For instance, 2-arsenophenylboronic acid reacts with 2-bromobiphenyl under Pd(PPh₃)₄ catalysis, forming this compound in 65% yield. While scalable, this approach necessitates pre-functionalized starting materials, increasing synthetic complexity.

Radical Cyclization Approaches

Recent advances utilize radical intermediates to assemble this compound’s architecture. These methods offer regioselectivity and compatibility with diverse substrates.

Oxone-Promoted Radical Cyclization

Heating biaryl ynones with diorganyl diarsenides in acetonitrile at 100°C generates arsenide radicals, which undergo cyclization to form this compound derivatives. Oxone serves as a green oxidant, achieving yields up to 85%. This method is notable for its operational simplicity and scalability, though it requires stringent temperature control.

Photoredox Catalysis

Visible-light-driven reactions using Ir(ppy)₃ as a photocatalyst enable arsenic-centered radical formation at room temperature. For example, irradiating 2-iodophenylarsine with blue light induces intramolecular coupling, affording this compound in 70% yield. Photoredox methods minimize thermal degradation but demand specialized equipment.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for this compound preparation:

Method Catalyst Temperature (°C) Yield (%) Selectivity Scalability
Acid-Catalyzed Cyclization AlCl₃ 150–180 40–60 Moderate Moderate
Rhodium Catalysis [RhCl(cod)]₂ 80 75–85 High High
Radical Cyclization Oxone 100 70–85 High High

Metal-catalyzed methods outperform traditional cyclization in yield and selectivity, while radical approaches offer greener alternatives. However, acid-catalyzed routes remain cost-effective for large-scale production despite lower efficiency.

Applications and Derivative Synthesis

This compound’s utility extends to coordination chemistry, where it forms stable complexes with transition metals like platinum and gold. These complexes exhibit luminescent properties, enabling applications in organic light-emitting diodes (OLEDs). Additionally, cyanosubstituted derivatives (e.g., 5-cyano-5H-dibenzarsenole) demonstrate anticancer activity by inhibiting tubulin polymerization, with IC₅₀ values <1 μM in HeLa cells.

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